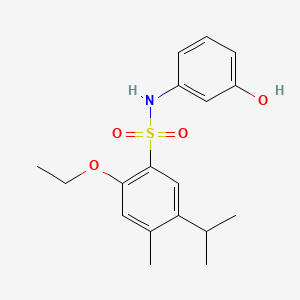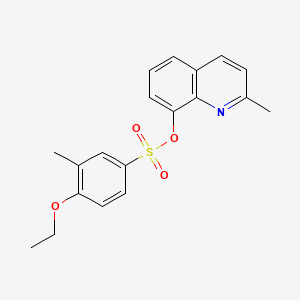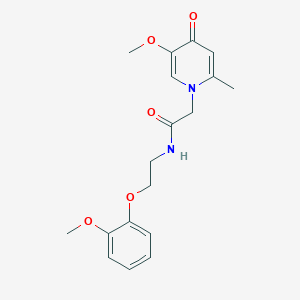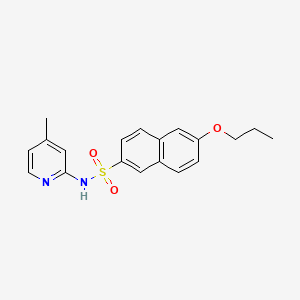
2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Méthodes De Préparation
The synthesis of 2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile typically involves the reaction of 4-methylthiazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiazolidines.
Applications De Recherche Scientifique
2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and photographic sensitizers.
Mécanisme D'action
The mechanism of action of 2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile can be compared with other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
What sets this compound apart is its unique combination of the thiazole ring with the malononitrile group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H5N3S |
|---|---|
Poids moléculaire |
163.20 g/mol |
Nom IUPAC |
2-(4-methyl-3H-1,3-thiazol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C7H5N3S/c1-5-4-11-7(10-5)6(2-8)3-9/h4,10H,1H3 |
Clé InChI |
WZCGFUZODIYXJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C(C#N)C#N)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)
![(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile](/img/structure/B13372264.png)

![Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)

![3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)

![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)

![methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372297.png)
![N-(1H-benzimidazol-2-yl)-N-[4-(1H-benzimidazol-2-yl)phenyl]amine](/img/structure/B13372313.png)
![5',6'-Dihydrospiro(adamantane-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13372336.png)
![N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13372339.png)
